molecular formula C13H9FO B1341145 4-Fluoro-3-phenylbenzaldehyde CAS No. 926221-23-0

4-Fluoro-3-phenylbenzaldehyde

Cat. No.: B1341145
CAS No.: 926221-23-0
M. Wt: 200.21 g/mol
InChI Key: ZBPZLUCVTNFQLX-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenylbenzaldehyde is an organic compound with the molecular formula C13H9FO. It is a derivative of benzaldehyde, where a fluorine atom is substituted at the 4th position and a phenyl group at the 3rd position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-phenylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods ensure higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-phenylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products Formed

Scientific Research Applications

4-Fluoro-3-phenylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-phenylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-phenylbenzaldehyde is unique due to the presence of both a fluorine atom and a phenyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can lead to distinct properties and applications compared to its similar compounds .

Properties

IUPAC Name

4-fluoro-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPZLUCVTNFQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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